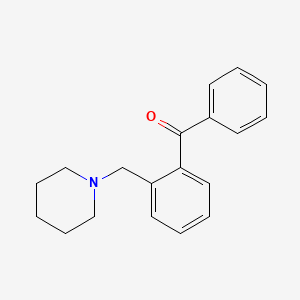

2-(Piperidinomethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Piperidinomethyl)benzophenone” is a chemical compound with the molecular formula C19H21NO . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzophenone core with a piperidinomethyl group attached . The molecule contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 307.43 g/mol . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Aplicaciones Científicas De Investigación

Photosensitization and Electron Transfer

Research by Kluge and Brede (1998) explored the quenching of the benzophenone triplet by sterically hindered amines, including piperidine derivatives. This study, conducted in various solvents, focused on the formation and decay of ion pairs, providing insights into the behavior of compounds related to 2-(Piperidinomethyl)benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

Influence on Stabilizers in Polypropylene

Allen, Gardette, and Lemaire (1981) investigated the effects of hindered piperidine compounds on the photo-stability of stabilizers like benzophenone in polypropylene. Their findings indicated that these piperidine compounds can significantly influence the photolytic stability of benzophenone-based stabilizers (Allen, Gardette, & Lemaire, 1981).

Migration from Packaging Materials to Food

Pastorelli et al. (2008) conducted a study on the migration of benzophenone from printed paperboard packages to food, considering different plastic films. This research is relevant for understanding the interaction and migration potential of compounds like this compound from packaging materials to food items (Pastorelli et al., 2008).

Photocatalytic Degradation Studies

Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) investigated the photocatalytic degradation of Benzophenone-3, a related compound, providing insights into the degradation pathways and environmental implications of benzophenone derivatives (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Application in Photoinitiators and Sensors

The study of benzophenone's use as a photoinitiator in UV-cured inks and its detection in packaging materials, as researched by Li et al. (2012), is pertinent to understanding the applications of this compound in related fields (Li et al., 2012).

Novel Additives in Polyethylene

Acosta et al. (1996) synthesized novel additives by substituting benzophenone, which provides a context for the potential use of this compound in enhancing the thermal and photo-oxidation resistance of polymers (Acosta et al., 1996).

Direcciones Futuras

Piperidine derivatives, such as “2-(Piperidinomethyl)benzophenone”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Propiedades

IUPAC Name |

phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWVFNHNCLBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517351 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745718-74-5 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)